molecular formula C8H11N3O2 B13848021 methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate

methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate

Cat. No.: B13848021
M. Wt: 181.19 g/mol
InChI Key: VZYLSQFIYHYGKR-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate is a heterocyclic compound that features a pyrrolo-pyrazole core structure

Preparation Methods

The synthesis of methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide followed by reaction with dimethyl acetylenedicarboxylate (DMAD) can yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate involves its interaction with specific molecular targets. For instance, it can inhibit blood coagulation factors Xa and XIa, which play crucial roles in the coagulation cascade. This inhibition can prevent thrombosis while maintaining normal hemostasis .

Comparison with Similar Compounds

Methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)5-11-4-6-2-9-3-7(6)10-11/h4,9H,2-3,5H2,1H3

InChI Key

VZYLSQFIYHYGKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C2CNCC2=N1

Origin of Product

United States

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